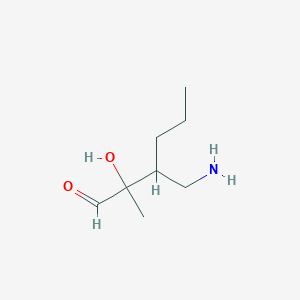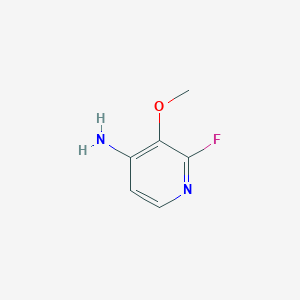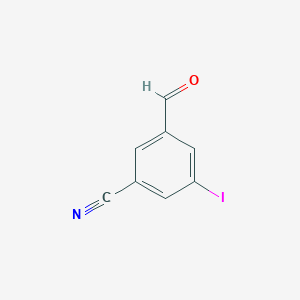
Lithium (4-fluoropyridin-2-yl)trihydroxyborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) ion (4-fluoropyridin-2-yl)trihydroxyboranuide is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound consists of a lithium ion coordinated with a 4-fluoropyridin-2-yl group and three hydroxyl groups attached to a boron atom. Its molecular structure and properties make it a subject of study in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion (4-fluoropyridin-2-yl)trihydroxyboranuide typically involves the reaction of 4-fluoropyridine with boric acid in the presence of a lithium source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used solvents include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), and the reaction is often conducted at elevated temperatures to facilitate the formation of the boranuide complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps such as crystallization or chromatography may be employed to obtain high-purity product suitable for various applications.
化学反应分析
Types of Reactions
Lithium(1+) ion (4-fluoropyridin-2-yl)trihydroxyboranuide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the fluorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various borohydride complexes. Substitution reactions can result in the formation of new pyridine derivatives with different functional groups.
科学研究应用
Lithium(1+) ion (4-fluoropyridin-2-yl)trihydroxyboranuide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying boron-based interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: The compound is investigated for its potential use in materials science, including the development of new materials with unique properties.
作用机制
The mechanism by which lithium(1+) ion (4-fluoropyridin-2-yl)trihydroxyboranuide exerts its effects involves interactions with various molecular targets. The lithium ion can interact with biological molecules, potentially affecting cellular processes. The boron atom, with its three hydroxyl groups, can form stable complexes with other molecules, influencing their reactivity and stability. The fluoropyridine moiety can participate in various chemical reactions, further contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
Lithium(1+) ion (5-fluoropyridin-2-yl)trihydroxyboranuide: Similar in structure but with the fluorine atom at the 5-position of the pyridine ring.
Lithium(1+) ion 4-(3-fluoropyridin-2-yl)oxane-4-carboxylate: Contains a different functional group attached to the pyridine ring.
Lithium difluoro (oxalate)borate (LiODFB): Another boron-containing compound with different functional groups and properties.
Uniqueness
Lithium(1+) ion (4-fluoropyridin-2-yl)trihydroxyboranuide is unique due to the specific positioning of the fluorine atom on the pyridine ring and the presence of three hydroxyl groups on the boron atom. These structural features confer distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C5H6BFLiNO3 |
|---|---|
分子量 |
164.9 g/mol |
IUPAC 名称 |
lithium;(4-fluoropyridin-2-yl)-trihydroxyboranuide |
InChI |
InChI=1S/C5H6BFNO3.Li/c7-4-1-2-8-5(3-4)6(9,10)11;/h1-3,9-11H;/q-1;+1 |
InChI 键 |
YUWVDGXKKQHOGY-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[B-](C1=NC=CC(=C1)F)(O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate](/img/structure/B13648572.png)






![6-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13648625.png)



![4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)](/img/structure/B13648646.png)
